molecular formula C27H27NO7S2 B1449467 Fmoc-Cys(STmp)-OH CAS No. 1403834-74-1

Fmoc-Cys(STmp)-OH

Cat. No.: B1449467
CAS No.: 1403834-74-1
M. Wt: 541.6 g/mol
InChI Key: GADCBXMSWHDNAU-QFIPXVFZSA-N
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Description

Fmoc-Cys(STmp)-OH is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). The STmp (S-(2,4,6-trimethoxybenzyl)thio) group protects the cysteine thiol during synthesis, enabling controlled deprotection for disulfide bond formation. Its synthesis involves reacting Fmoc-Cys(Trt)-OH with 4F-DCP (2,4,6-trimethoxybenzyl bromide) in the presence of DIPEA, yielding the product in high purity (87% yield) . STmp is selectively removed using 5% DTT and 0.1 M N-methylmorpholine (NMM) in DMF, making it ideal for on-resin oxidation protocols to form intramolecular disulfide bonds without side reactions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCBXMSWHDNAU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403834-74-1
Record name N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine
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Preparation Methods

Thiol Protection with STmp Group

  • The cysteine thiol is reacted with 2,4,6-trimethoxyphenylsulfenyl chloride or a suitable STmp transfer reagent under controlled conditions to form the S-STmp protected cysteine.
  • This reaction is performed in an appropriate solvent system, often under inert atmosphere, to prevent oxidation or side reactions.
  • The STmp group is chosen for its stability to piperidine (used in Fmoc deprotection) and acid, but its facile removal by mild thiolysis with dithiothreitol (DTT) or mercaptoethanol.

Fmoc Protection of the Amino Group

  • The amino group of the STmp-protected cysteine is then protected by reaction with Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl in a buffered aqueous or organic medium.
  • The pH is carefully controlled (usually neutral to slightly basic) to optimize the coupling efficiency and minimize side reactions.
  • The reaction is monitored to ensure complete Fmoc protection.

Purification and Characterization

  • The crude this compound is purified by extraction, crystallization, or chromatography to remove unreacted reagents and by-products.
  • The purified compound is characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.

Detailed Preparation Protocol (Based on Analogous Methods and Supplier Data)

Although direct detailed synthetic procedures for this compound are limited in open literature, the following protocol is inferred from established methods for cysteine derivatives and supplier technical notes:

Step Reagents/Conditions Purpose/Notes
1 Cysteine + 2,4,6-trimethoxyphenylsulfenyl chloride (or equivalent) in organic solvent (e.g., dichloromethane) Thiol protection with STmp group; inert atmosphere recommended
2 Work-up: aqueous extraction, drying Remove unreacted reagents and impurities
3 Reaction with Fmoc-OSu in buffered aqueous/organic medium (pH 7-9) Amino group protection with Fmoc; controlled pH critical
4 Purification by extraction, crystallization, or chromatography Obtain high-purity this compound
5 Drying and characterization Confirm identity and purity

Key Features of the Preparation Method

  • Orthogonality: The STmp group is stable to piperidine used in Fmoc deprotection cycles but can be rapidly removed in 5 minutes using mild thiolysis with 5% dithiothreitol in 0.1 M N-methylmorpholine in DMF, enabling selective disulfide bond formation on solid phase.
  • Mild Deprotection: STmp removal is much faster and cleaner than other sulfur protecting groups like t-butylsulfenyl, which require long reaction times (4–24 hours) and risk incomplete deprotection or desulfurization.
  • Compatibility: The compound is compatible with standard Fmoc SPPS protocols, including base-mediated coupling methods such as PyBOP or HBTU.
  • Application in Complex Peptides: Enables stepwise synthesis of peptides with multiple disulfide bridges by sequential deprotection and oxidation steps on resin or in solution.

Comparative Table of Cysteine Protecting Groups Relevant to Preparation

Protecting Group Stability to Piperidine Deprotection Method Deprotection Time Notes
STmp (2,4,6-trimethoxyphenylsulfenyl) Stable Mild thiolysis (DTT, mercaptoethanol) ~5 min Rapid, mild, orthogonal; ideal for multiple disulfides
tButhio (t-butylsulfenyl) Stable Thiol or phosphine reduction 4–24 hours Slow deprotection; risk of incomplete removal or desulfurization
Mmt (4-methoxytrityl) Labile to acid Acidolysis (TFA) Minutes Acid-sensitive; less orthogonal
Trt (trityl) Labile to acid Acidolysis (TFA) Minutes Acid-sensitive; less orthogonal

Research Findings and Practical Notes

  • Albericio and colleagues developed this compound to overcome limitations of existing cysteine protecting groups by providing a stable yet easily removable thiol protection compatible with Fmoc SPPS.
  • The STmp group enables selective deprotection on-resin before peptide cleavage, facilitating controlled disulfide bond formation with minimized side reactions.
  • The mild deprotection conditions reduce peptide degradation and improve yields in complex peptide syntheses, such as insulin analogs and conotoxins.
  • The compound is commercially available from major suppliers with high purity and is supported by detailed protocols for its use in peptide synthesis.

Summary Table of Preparation Method Parameters

Parameter Description/Value
Starting material L-Cysteine
Thiol protecting reagent 2,4,6-trimethoxyphenylsulfenyl chloride or equivalent
Amino protecting reagent Fmoc-OSu or Fmoc-Cl
Solvent Organic solvents (e.g., DCM, DMF), aqueous buffer for Fmoc coupling
pH during Fmoc coupling Neutral to slightly basic (7–9)
Deprotection of STmp 5% DTT in 0.1 M N-methylmorpholine in DMF, 3 × 5 min treatments
Purification methods Extraction, crystallization, chromatography
Stability Stable to piperidine and mild acid; labile to mild thiolysis

This detailed analysis of the preparation methods of this compound highlights the compound’s unique orthogonal protection strategy, synthetic approach, and practical applications in peptide synthesis. The STmp group’s mild and rapid deprotection under thiolysis conditions distinguishes it from other cysteine protecting groups, making this compound a valuable building block for synthesizing peptides with multiple, regioselective disulfide bridges.

Chemical Reactions Analysis

Substitution Reactions: Thiolytic Cleavage of the STmp Protecting Group

The primary chemical reaction of Fmoc-Cys(STmp)-OH involves the selective removal of the STmp group under mild thiolysis conditions. This reaction is essential for exposing the cysteine thiol group, enabling regioselective disulfide bond formation.

Mechanism :
The STmp group is cleaved via nucleophilic displacement by thiolate ions (e.g., from dithiothreitol (DTT) or mercaptoethanol) in a mildly basic environment. The reaction proceeds through a thiol-disulfide exchange mechanism, releasing the free cysteine thiol and the STmp-thiol byproduct.

Optimized Reaction Conditions :

Reagent SystemSolventTimeEfficiencyReference
5% DTT + 0.1 M NMMDMF15 min>95%
5% Mercaptoethanol + 0.1 M NMMDMF15 min>90%

Key Findings :

  • The reaction achieves near-quantitative deprotection within 15 minutes at room temperature .

  • The STmp group is orthogonal to other cysteine protections (e.g., Trt, Mmt), enabling sequential disulfide bond formation .

  • DNA-compatible conditions (e.g., 5% DTT, pH 7.4) allow its use in sensitive applications like DNA-encoded libraries .

Side Reactions and Mitigation Strategies

While this compound is generally robust, certain side reactions require attention:

Racemization During Coupling

  • Risk : Racemization at the cysteine α-carbon during activation.

  • Mitigation : Use coupling agents like HCTU/Oxyma, which reduce racemization to <1% compared to DIC/HOBt (3–7%) .

Piperidine-Induced Side Reactions

  • Risk : Prolonged piperidine exposure may cause β-elimination or thioether adduct formation.

  • Mitigation : Limit piperidine treatments to ≤2 × 5 min per deprotection cycle .

Incomplete Deprotection

  • Risk : Residual STmp groups hinder disulfide formation.

  • Mitigation : Use fresh DTT solutions and ensure pH >8 during thiolysis .

Comparative Analysis of STmp vs. Other Cysteine Protections

Protecting GroupDeprotection MethodOrthogonalitySpeedUse Case
STmpMild thiolysis (DTT/NMM)HighFast (5–15 min)Multi-disulfide peptides
Trt1–5% TFALowSlow (1–2 hr)Single disulfides
AcmI2 or Tl(CF3COO)3ModerateModerateSolution-phase synthesis

Scientific Research Applications

Key Applications

  • Synthesis of Complex Peptides
    • Fmoc-Cys(STmp)-OH has been effectively utilized in synthesizing various complex peptides that require multiple disulfide bridges. This capability is critical for maintaining structural integrity and functionality in biologically active peptides .
  • Regiospecific Disulfide Bond Formation
    • The compound is instrumental in forming insulin analogs with precisely arranged disulfide bonds, demonstrating its effectiveness in creating complex peptide architectures .
  • Investigation of Protein Folding Mechanisms
    • Studies involving this compound focus on understanding how different disulfide bond configurations influence peptide conformation and biological function. This research has implications for therapeutic peptide development and insights into protein folding mechanisms .
  • Orthogonal Protection Strategies
    • This compound can be paired with other protecting groups (e.g., Mmt) to achieve selective formation of multiple disulfide bridges on the solid phase. This orthogonal protection strategy enhances the versatility of peptide synthesis methods .

Comparative Analysis with Other Cysteine Derivatives

Compound NameProtective GroupUnique Features
Fmoc-Cys(Trt)-OHTritylCommonly used but less stable under acidic conditions
Fmoc-Cys(Acm)-OHAcetamidomethylAllows selective deprotection but may lead to side reactions
Fmoc-Cys(StBu)-OHS-butylProvides stability but complicates oxidation reactions
Fmoc-Cys(Thp)-OHThiazolidineDifferent reactivity profiles compared to STmp

The stability of the STmp group during standard deprotection steps while allowing selective cleavage under mild conditions distinguishes this compound from other cysteine derivatives, making it a preferred choice for synthesizing complex peptides .

Case Studies

  • Insulin Analog Synthesis
    • Researchers have successfully synthesized insulin analogs using this compound, achieving specific disulfide bond arrangements that are crucial for biological activity. This application highlights the compound's role in producing therapeutically relevant peptides .
  • Peptide Conformation Studies
    • Investigations into how different configurations of disulfide bonds affect peptide conformation have utilized this compound as a model system. Such studies contribute to our understanding of protein folding and stability .
  • Therapeutic Peptide Development
    • The ability to control disulfide bond formation has implications for developing therapeutic peptides that mimic natural proteins more closely, enhancing their efficacy and specificity in biological applications .

Mechanism of Action

The primary function of Fmoc-Cys(STmp)-OH is to protect the thiol group of cysteine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions. The STmp group protects the thiol group, which can be selectively removed under acidic conditions to reveal the free thiol group for further reactions. This selective protection and deprotection mechanism ensures the correct assembly of peptides .

Comparison with Similar Compounds

Fmoc-Cys(STmp)-OH vs. Fmoc-Cys(Trt)-OH

  • Deprotection Conditions :
    • STmp : Removed selectively with 5% DTT and NMM in DMF .
    • Trt (Triphenylmethyl) : Cleaved with 95% TFA, requiring harsh acidic conditions .
  • Applications :
    • STmp is preferred for disulfide bond formation due to its orthogonal deprotection.
    • Trt is compatible with standard SPPS but lacks selectivity in multi-cysteine peptides. Trt also exhibits fluorescence properties, enabling applications in sensor development (e.g., detecting ofloxacin) .

This compound vs. Fmoc-Cys(Acm)-OH

  • Deprotection Conditions :
    • STmp : Reducing agents (DTT) .
    • Acm (Acetamidomethyl) : Requires iodine oxidation or metal-assisted cleavage .
  • Stability :
    • Acm remains intact during TFA cleavage, allowing post-synthesis modifications.
    • STmp is removed earlier in synthesis, facilitating on-resin disulfide formation.

This compound vs. Fmoc-Cys(t-Bu)-OH

  • Deprotection Conditions :
    • STmp : Mild reducing conditions .
    • t-Bu (tert-butyl) : Cleaved with 95% TFA .
  • Utility :
    • t-Bu is simpler to remove but lacks orthogonality in multi-step syntheses.

This compound vs. Fmoc-Cys(Thp)-OH

  • Acid Stability :
    • STmp : Stable under acidic SPPS conditions.
    • Thp (Tetrahydropyranyl) : More stable than Ser(Thp) at pH 4.8 but less stable than STmp under reducing conditions .
  • Applications :
    • Thp is suitable for mildly acidic deprotection, while STmp excels in reductive environments.

Key Data Tables

Table 1: Deprotection Conditions of Common Cysteine Derivatives

Protecting Group Deprotection Method Orthogonality Reference
STmp 5% DTT, 0.1 M NMM in DMF High
Trt 95% TFA Moderate
Acm Iodine oxidation High
t-Bu 95% TFA Low
Thp Mild acidic hydrolysis (pH 4.8) Moderate

Table 2: Stability and Yield Comparison

Compound Synthesis Yield Key Stability Feature Reference
This compound 87% Stable under SPPS, DTT-labile
Fmoc-Cys(Trt)-OH >95% (TFA cleavage) Fluorescent, TFA-labile
Fmoc-Cys(Thp)-OH N/A Stable at pH 4.8 for 72 hours

Biological Activity

Fmoc-Cys(STmp)-OH, a cysteine derivative, is increasingly recognized for its unique properties in peptide synthesis, particularly in the formation of disulfide bridges. This compound utilizes the STmp (2,4,6-trimethoxyphenyl) group to protect the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The controlled removal of the STmp group allows for selective disulfide bond formation, which is crucial for the structural integrity and function of many peptides and proteins.

The STmp group remains stable under standard deprotection conditions (e.g., piperidine treatment) but can be selectively cleaved under mild thiolysis conditions using reducing agents like dithiothreitol (DTT) or mercaptoethanol. This selective cleavage is pivotal in achieving the desired disulfide bridge patterns within peptide sequences, allowing researchers to construct complex peptides with specific biological activities.

Biological Activity

1. Disulfide Bridge Formation
The primary biological activity associated with this compound is its ability to facilitate the formation of disulfide bridges between cysteine residues in peptides. Disulfide bridges are critical for stabilizing the three-dimensional structures of proteins and peptides, influencing their biological functions.

2. Applications in Peptide Synthesis
this compound has been successfully utilized in synthesizing various peptides, including insulin analogs and other biologically active compounds that require precise disulfide bond arrangements. The compound allows for regioselective control over disulfide bond formation, which is essential for generating peptides with specific bioactivities.

Comparative Analysis of Protecting Groups

A comparison of different protecting groups used in Fmoc SPPS highlights the advantages of using this compound:

Protecting GroupStability to PiperidineCleavage ConditionsRate of Deprotection
STmpStableMild thiolysisRapid (within minutes)
Trityl (Trt)Less stableTFA treatmentSlow
S-Trityl (StBu)Moderate stabilityDTTPartial after 500 min

Case Studies

Several studies have demonstrated the efficacy of this compound in synthesizing complex peptides:

  • Insulin Analogs : Research has shown that using this compound allows for the successful synthesis of insulin analogs with precisely controlled disulfide bonds, enhancing their biological activity and stability.
  • Cyclic Peptides : In a study focusing on bicyclic peptides, this compound facilitated the selective generation of cyclic structures through controlled disulfide bond formation, showcasing its versatility in peptide design .

Q & A

Q. What are the critical considerations for incorporating Fmoc-Cys(STmp)-OH into solid-phase peptide synthesis (SPPS)?

this compound is used to introduce cysteine residues with a protected thiol group during SPPS. Key considerations include:

  • Activation method : Symmetrical anhydrides or carbodiimide-based reagents (e.g., DIPCDI/HOBt) are preferred to minimize racemization during coupling .
  • Deprotection conditions : The STmp (S-tritylmercapto) group is acid-labile and typically removed with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to prevent side reactions .
  • Compatibility with other protecting groups : Ensure orthogonal protection strategies (e.g., Acm, Trt) for multi-cysteine peptides to avoid premature deprotection .

Q. How does the STmp protecting group influence peptide stability and downstream applications?

The STmp group provides robust protection against oxidation during synthesis, enabling the controlled formation of disulfide bonds post-deprotection. Its acid sensitivity allows selective removal under mild TFA conditions (e.g., 95% TFA with 2.5% H2_2O), preserving other acid-stable groups like Trt or Acm . This makes it suitable for synthesizing peptides requiring regioselective disulfide bridging .

Advanced Research Questions

Q. How can researchers optimize macrocyclization efficiency using this compound in DNA-encoded libraries?

In a study by Koesema et al., this compound was used to synthesize thioether-linked macrocycles. Key optimization steps include:

  • Deprotection kinetics : Removing STmp with TFA (37°C for 18 hours) to ensure complete thiol liberation before cyclization .
  • Reaction environment : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic thiol reactivity for intramolecular thioether formation .
  • Mass spectrometry monitoring : Employ LC/MS to track cyclization progress and identify unreacted linear precursors .

Q. How do contradictions in thiol protection strategies (e.g., STmp vs. Acm/Trt) impact experimental design?

  • STmp vs. Acm : STmp is acid-labile, while Acm requires iodine for deprotection. STmp is preferable for peptides requiring acid-compatible workflows, whereas Acm suits oxidative folding protocols .
  • STmp vs. Trt : Trt offers higher acid stability, requiring harsher TFA conditions (95% for 2–4 hours). STmp’s milder deprotection reduces side reactions in sensitive sequences .
  • Data contradiction example : A study using Fmoc-Cys(SH)-OH reported rapid thiol-disulfide exchange, whereas STmp-protected analogs require controlled deprotection to avoid premature reactivity .

Q. What chromatographic methods are effective for purifying this compound and its derivatives?

  • Displacement chromatography : On silica gel columns (e.g., LiChrocart Si 60), using chloroform as a carrier and BTBA as a displacer, achieves >95% purity for Fmoc-Cys(Trt)-OH analogs. This method can be adapted for STmp derivatives by adjusting solvent polarity .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve STmp-containing peptides, with MS detection to confirm identity and purity .

Methodological Challenges and Solutions

Q. How can researchers address low coupling efficiency of this compound in automated peptide synthesizers?

  • Reagent selection : Use uronium/phosphonium reagents (e.g., HATU, PyBOP) with collidine as a base to enhance coupling rates while minimizing epimerization .
  • Double coupling : Repeat coupling steps for sterically hindered residues or long peptides (>20 amino acids) .
  • Real-time monitoring : Incorporate ninhydrin or chloranil tests to verify completion of each coupling cycle .

Q. What strategies mitigate oxidative degradation of STmp-deprotected peptides during storage?

  • Lyophilization : Store peptides as lyophilized powders under argon at -20°C to prevent thiol oxidation .
  • Buffering agents : Add EDTA to chelate metal ions that catalyze oxidation .
  • Thiol capping : Temporarily protect free thiols with reversible groups (e.g., pyridyl disulfides) until needed for downstream applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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